molecular formula C9H11NO2 B3407459 N-Isopropyl-3-formyl-2(1H)-pyridone CAS No. 65824-05-7

N-Isopropyl-3-formyl-2(1H)-pyridone

Cat. No. B3407459
CAS RN: 65824-05-7
M. Wt: 165.19 g/mol
InChI Key: SHFWEJLKGNVTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Isopropyl-3-formyl-2(1H)-pyridinethione” is a chemical compound with the molecular formula C9H11NOS . It has a molecular weight of 181.255 . The compound contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-Isopropyl-3-formyl-2(1H)-pyridinethione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The ionization energy of “N-Isopropyl-3-formyl-2(1H)-pyridinethione” is 7.80 eV .

Scientific Research Applications

C9H11NOS\text{C}_9\text{H}_{11}\text{NOS}C9​H11​NOS

and a molecular weight of 181.255 g/mol , has intriguing properties that make it relevant in various fields. Here are six distinct applications:

These applications highlight the versatility and potential impact of N-Isopropyl-3-formyl-2(1H)-pyridone in scientific research. Further studies will uncover additional uses and optimize its properties for specific applications . If you’d like more information on any of these areas, feel free to ask!

properties

IUPAC Name

2-oxo-1-propan-2-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFWEJLKGNVTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216009
Record name N-Isopropyl-3-formyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-formyl-2(1H)-pyridone

CAS RN

65824-05-7
Record name N-Isopropyl-3-formyl-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065824057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyl-3-formyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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